molecular formula C27H32O8 B1249736 Isoterreulactone A

Isoterreulactone A

Cat. No.: B1249736
M. Wt: 484.5 g/mol
InChI Key: DSOGYBQXIUXXBY-YAOOYPAMSA-N
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Description

Isoterreulactone A is a meroterpenoid first isolated from the marine-derived fungus Aspergillus terreus . Structurally, it features a fused angular tetracyclic carbon skeleton with a seven-membered lactone ring (Figure 3 in ) .

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

(1S,2S,8S,11R)-1,8-dihydroxy-15-(4-methoxyphenyl)-2,7,7,11-tetramethyl-6,12,16-trioxatetracyclo[9.8.0.02,8.013,18]nonadeca-13(18),14-diene-5,17-dione

InChI

InChI=1S/C27H32O8/c1-23(2)26(30)13-12-25(4)27(31,24(26,3)11-10-21(28)35-23)15-18-20(34-25)14-19(33-22(18)29)16-6-8-17(32-5)9-7-16/h6-9,14,30-31H,10-13,15H2,1-5H3/t24-,25+,26+,27-/m0/s1

InChI Key

DSOGYBQXIUXXBY-YAOOYPAMSA-N

Isomeric SMILES

C[C@]12CCC(=O)OC([C@@]1(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)(C)C

Canonical SMILES

CC1(C2(CCC3(C(C2(CCC(=O)O1)C)(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Synonyms

isoterreulactone A

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Aspergillus and Penicillium Species

Isoterreulactone A belongs to the α-pyrone merosesquiterpenoid family, which shares a common angular tetracyclic backbone with oxygenated functional groups. Key analogues include:

Compound IC50 (µM) Source Structural Distinctions
This compound 2.5 Aspergillus terreus Seven-membered lactone; C-11a oxygenation
Terreulactone A 0.23 Aspergillus terreus Similar backbone; higher oxygenation
Terreulactone C 0.028 Aspergillus terreus Shared backbone with arisugacins C–H
Territrem C 0.23 Aspergillus terreus Shared backbone with arisugacins A–B
Arisugacin A 1.0 Penicillium spp. Angular tetracyclic skeleton; ketal groups

Key Observations :

  • Terreulactone A and C exhibit significantly stronger AChE inhibition (IC50 0.23–0.028 µM) than this compound, likely due to additional oxygenations that enhance binding affinity .
  • This compound differs from territrem C in the oxygenation at C-11a, which reduces its potency compared to territrem C (IC50 0.23 µM vs. 2.5 µM) .
  • Arisugacin A, though structurally distinct with ketal groups, retains comparable activity (IC50 1.0 µM) .

Functional Analogues from Other Fungal Genera

Compounds with similar AChE inhibition mechanisms but divergent structures include:

Compound IC50 (µM) Source Structural Class
Anithiactin A 63 Streptomyces sp. Benzodiazepine-polyketide hybrid
Xyloketal B 29.9 Xylaria sp. Oxygenated heterocyclic ketal
Cochlearin I 8.2 Marine fungi Diterpenoid alkaloid

Key Observations :

  • This compound is 25-fold more potent than anithiactin A (IC50 63 µM), underscoring the importance of the α-pyrone-meroterpenoid scaffold .
  • Xyloketal B, a non-competitive AChE inhibitor, shows moderate activity (IC50 29.9 µM) but demonstrates neuroprotective effects in vivo .
  • Cochlearin I, a diterpenoid, has weaker activity (IC50 8.2 µM), suggesting meroterpenoids generally outperform alkaloids in AChE inhibition .

Cytotoxicity and Selectivity

  • This compound: No cytotoxicity reported up to 500 µM .
  • Anithiactins A–C: Non-cytotoxic to A-498 and ACHN cancer cells at 200 µM .
  • Xyloketals : Demonstrated in vivo safety in apoE<sup>−/−</sup> mice .

Structural-Activity Relationship (SAR) Analysis

Oxygenation Patterns : Increased oxygenation (e.g., Terreulactone A vs. This compound) correlates with enhanced AChE inhibition .

Lactone Ring : The seven-membered lactone in this compound may reduce steric hindrance compared to smaller lactones, balancing potency and selectivity .

Angular Tetracyclic Skeleton : This scaffold is critical for AChE binding, as seen in territrems and arisugacins .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Isoterreulactone A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for final purification. Purity validation requires spectroscopic methods (NMR, HRMS) and comparison with literature data. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic

  • 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to assign stereochemistry and connectivity.
  • X-ray crystallography for absolute configuration (if crystals are obtainable).
  • HRMS for molecular formula validation.
    Cross-reference data with computational models (DFT calculations) to resolve ambiguities .

Q. What are the standard protocols for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC (≥95% peak area normalization).
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Melting point consistency (compare with literature).
  • TLC under multiple solvent systems for homogeneity .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Cross-validate assays : Use orthogonal bioactivity tests (e.g., enzyme inhibition, cell viability, in vivo models) to confirm results.
  • Control variables : Standardize solvent carriers, cell lines, and incubation times.
  • Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of dose-response relationships.
  • Meta-analysis : Compare results with prior studies to identify methodological divergences (e.g., extraction protocols, assay conditions) .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

  • Methodological Answer :

  • Retrosynthetic analysis : Identify key intermediates (e.g., lactone ring, terpenoid backbone).
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts, metal-ligand complexes) for stereocontrol.
  • Process optimization : Screen solvent systems (e.g., THF, DMF) and temperatures to minimize side reactions.
  • Scale-up challenges : Address purification bottlenecks via continuous-flow reactors or gradient HPLC .

Q. How can computational models resolve discrepancies in proposed biosynthetic pathways for this compound?

  • Methodological Answer :

  • Genome mining : Identify putative biosynthetic gene clusters (BGCs) in source organisms using tools like antiSMASH.
  • Enzyme kinetics : Characterize key enzymes (e.g., polyketide synthases, cytochrome P450s) via in vitro assays.
  • Docking studies : Model substrate-enzyme interactions to validate proposed intermediates.
  • Isotopic labeling : Trace carbon flux using 13C^{13}C-labeled precursors to confirm pathway hypotheses .

Q. What experimental frameworks are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Analog synthesis : Systematically modify functional groups (e.g., hydroxylation, methylation).
  • High-throughput screening : Test derivatives against target proteins (e.g., kinases, GPCRs).
  • QSAR modeling : Corrogate bioactivity data with electronic (Hammett constants) or steric (Taft parameters) descriptors.
  • Crystallography : Resolve ligand-target binding modes to guide rational design .

Data Contradiction and Reproducibility

Q. How should researchers address variability in cytotoxicity reports for this compound across cell lines?

  • Methodological Answer :

  • Standardize cell culture conditions : Use authenticated cell lines, uniform passage numbers, and serum-free media during assays.
  • Dose-response normalization : Express IC50_{50} values relative to positive controls (e.g., doxorubicin).
  • Mechanistic studies : Probe apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to clarify mode of action.
  • Multi-lab collaboration : Conduct inter-laboratory studies to isolate protocol-dependent artifacts .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to in vivo studies of this compound’s pharmacological effects?

  • Methodological Answer :

  • IACUC approval : Adhere to ARRIVE guidelines for animal welfare.
  • Dose justification : Base initial doses on in vitro IC50_{50} values and allometric scaling.
  • Blinding : Randomize treatment groups and use blinded observers for outcome assessments.
  • Data transparency : Report negative results to avoid publication bias .

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